
2-ciano-2-metilpropanoato de metilo
Descripción general
Descripción
“Methyl 2-cyano-2-methylpropanoate” is a chemical compound with the CAS Number: 72291-30-6 . It has a molecular weight of 127.14 . It is a colorless to yellow liquid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-methylpropanoate” is a colorless to yellow liquid . It is stored at room temperature . The compound has a molecular weight of 127.14 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-ciano-2-metilpropanoato de metilo: es ampliamente utilizado en síntesis orgánica como bloque de construcción para diversas reacciones químicas. Sus grupos funcionales ciano y éster lo convierten en un reactivo versátil para la creación de una gama de compuestos orgánicos. Por ejemplo, puede sufrir condensaciones de Knoevenagel, que son útiles para sintetizar ésteres alfa,beta-insaturados .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto sirve como intermedio en la síntesis de ingredientes farmacéuticos activos (API). Su estructura es fundamental en la creación de moléculas que exhiben actividad biológica y pueden conducir al desarrollo de nuevos medicamentos .
Química de Polímeros
This compound: encuentra aplicaciones en la química de polímeros, particularmente en la síntesis de adhesivos de cianoacrilato. Estos adhesivos son conocidos por sus fuertes propiedades de unión y rápida polimerización al exponerse a la humedad .
Ciencia de Materiales
El compuesto se utiliza en la ciencia de materiales para la modificación de superficies y la creación de recubrimientos especiales. Su capacidad de polimerizar permite el desarrollo de recubrimientos con propiedades específicas, como mayor durabilidad o resistencia química .
Química Analítica
En química analítica, This compound se puede utilizar como un estándar o compuesto de referencia en diversas técnicas cromatográficas, incluidas HPLC y LC-MS, debido a sus propiedades físicas y químicas bien definidas .
Química Agrícola
Este químico sirve como intermedio en la síntesis de agroquímicos. Se puede utilizar para crear compuestos que protegen los cultivos de plagas y enfermedades o para mejorar el crecimiento y el rendimiento .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 2-cyano-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of the compound within biological systems.
Cellular Effects
Methyl 2-cyano-2-methylpropanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Methyl 2-cyano-2-methylpropanoate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, Methyl 2-cyano-2-methylpropanoate can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-cyano-2-methylpropanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 2-cyano-2-methylpropanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-cyano-2-methylpropanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of Methyl 2-cyano-2-methylpropanoate have been associated with cellular toxicity and oxidative stress in animal models . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Methyl 2-cyano-2-methylpropanoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways are essential for the detoxification and elimination of Methyl 2-cyano-2-methylpropanoate from the body .
Transport and Distribution
The transport and distribution of Methyl 2-cyano-2-methylpropanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 2-cyano-2-methylpropanoate within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
Methyl 2-cyano-2-methylpropanoate exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of Methyl 2-cyano-2-methylpropanoate is crucial for elucidating its biochemical effects and mechanisms of action.
Propiedades
IUPAC Name |
methyl 2-cyano-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHOIMASXVLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449946 | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72291-30-6 | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


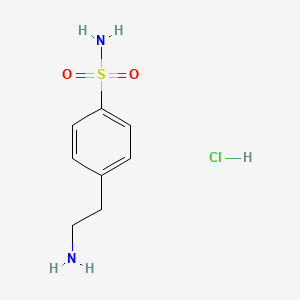
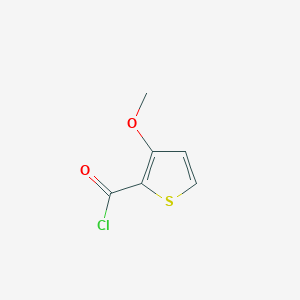
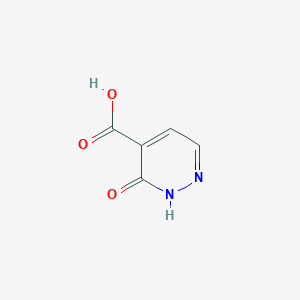
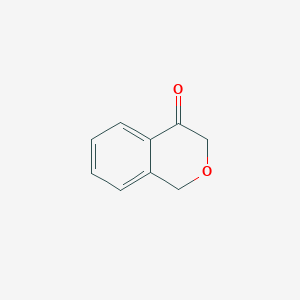


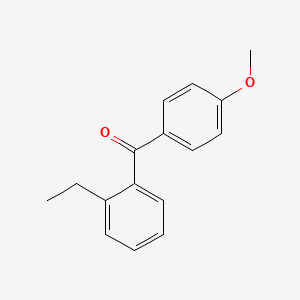

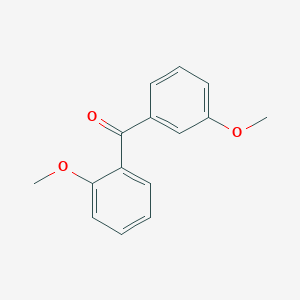


![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
